4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate
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Overview
Description
4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate is a complex organic compound with a molecular formula of C29H20Br2N4O5 . This compound is known for its unique structure, which includes a furan ring, a formamido group, and a bromobenzoate moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate typically involves multiple steps. One common method includes the condensation of methyl 4-bromobenzoate with 2-[(furan-2-yl)formamido]acetamide under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like methanol or ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The bromine atom in the bromobenzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dione, while substitution of the bromine atom can yield various substituted benzoates .
Scientific Research Applications
4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(2-{2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoacetyl}hydrazono)methyl]phenyl 2-bromobenzoate
- 4-[(E)-(2-{2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoacetyl}hydrazono)methyl]phenyl 3-bromobenzoate
Uniqueness
What sets 4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate apart from similar compounds is its unique combination of a furan ring and a bromobenzoate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C21H16BrN3O5 |
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Molecular Weight |
470.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(furan-2-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C21H16BrN3O5/c22-16-7-5-15(6-8-16)21(28)30-17-9-3-14(4-10-17)12-24-25-19(26)13-23-20(27)18-2-1-11-29-18/h1-12H,13H2,(H,23,27)(H,25,26)/b24-12+ |
InChI Key |
JZQFZNCGYSGLJC-WYMPLXKRSA-N |
Isomeric SMILES |
C1=COC(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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